molecular formula C3H5F3O2 B7855590 3,3,3-Trifluoropropanal hydrate CAS No. 1286734-83-5

3,3,3-Trifluoropropanal hydrate

Cat. No.: B7855590
CAS No.: 1286734-83-5
M. Wt: 130.07 g/mol
InChI Key: MYCVXMBPUAROSP-UHFFFAOYSA-N
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Description

3,3,3-Trifluoropropanal hydrate is a chemical compound with the molecular formula C3H3F3O·H2O. It is a trifluorinated aldehyde hydrate, meaning it contains three fluorine atoms attached to the carbon chain and a hydroxyl group attached to the aldehyde group. This compound is known for its unique properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3,3-Trifluoropropanal hydrate can be synthesized through several methods, including the fluorination of propanal followed by hydration. One common synthetic route involves the reaction of propanal with a fluorinating agent, such as hydrogen fluoride (HF) or xenon difluoride (XeF2), to introduce the trifluoromethyl group. The resulting trifluoropropanal is then hydrated to form the hydrate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination reactors and hydration units. The process requires careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,3,3-Trifluoropropanal hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize this compound to produce trifluoropropionic acid.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the aldehyde group to a primary alcohol, resulting in 3,3,3-trifluoropropanol.

  • Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often involving strong nucleophiles such as cyanide (CN-) or azide (N3-).

Major Products Formed:

  • Trifluoropropionic Acid: Formed through oxidation.

  • 3,3,3-Trifluoropropanol: Formed through reduction.

  • Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

3,3,3-Trifluoropropanal hydrate has various applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

  • Biology: The compound can be used as a reagent in biochemical assays and studies involving fluorinated molecules.

  • Industry: It is utilized in the production of specialty chemicals and materials that require fluorine atoms for enhanced properties.

Mechanism of Action

The mechanism by which 3,3,3-trifluoropropanal hydrate exerts its effects depends on the specific application. In organic synthesis, it acts as a precursor to various fluorinated compounds, participating in reactions through its aldehyde and trifluoromethyl groups. The molecular targets and pathways involved are specific to the reactions and processes in which the compound is used.

Comparison with Similar Compounds

3,3,3-Trifluoropropanal hydrate is unique due to its trifluoromethyl group, which imparts distinct chemical properties compared to other aldehydes and hydrates. Similar compounds include:

  • Propanal: A simpler aldehyde without fluorine atoms.

  • Trifluoropropionic Acid: A related compound formed through the oxidation of this compound.

  • 3,3,3-Trifluoropropanol: A reduced form of the compound.

These compounds differ in their reactivity and applications due to the presence or absence of fluorine atoms and the functional groups they contain.

Properties

IUPAC Name

3,3,3-trifluoropropanal;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F3O.H2O/c4-3(5,6)1-2-7;/h2H,1H2;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCVXMBPUAROSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=O)C(F)(F)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286734-83-5, 1309602-82-1
Record name Propanal, 3,3,3-trifluoro-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286734-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,3-Trifluoropropanal hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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